7-[(Methanesulfonyl)methyl]-1,2,5,6-tetrahydro-3H-pyrrolizin-3-one 7-[(Methanesulfonyl)methyl]-1,2,5,6-tetrahydro-3H-pyrrolizin-3-one
Brand Name: Vulcanchem
CAS No.: 651044-03-0
VCID: VC16914793
InChI: InChI=1S/C9H13NO3S/c1-14(12,13)6-7-4-5-10-8(7)2-3-9(10)11/h2-6H2,1H3
SMILES:
Molecular Formula: C9H13NO3S
Molecular Weight: 215.27 g/mol

7-[(Methanesulfonyl)methyl]-1,2,5,6-tetrahydro-3H-pyrrolizin-3-one

CAS No.: 651044-03-0

Cat. No.: VC16914793

Molecular Formula: C9H13NO3S

Molecular Weight: 215.27 g/mol

* For research use only. Not for human or veterinary use.

7-[(Methanesulfonyl)methyl]-1,2,5,6-tetrahydro-3H-pyrrolizin-3-one - 651044-03-0

Specification

CAS No. 651044-03-0
Molecular Formula C9H13NO3S
Molecular Weight 215.27 g/mol
IUPAC Name 7-(methylsulfonylmethyl)-1,2,5,6-tetrahydropyrrolizin-3-one
Standard InChI InChI=1S/C9H13NO3S/c1-14(12,13)6-7-4-5-10-8(7)2-3-9(10)11/h2-6H2,1H3
Standard InChI Key WHJQWRSKNNWZLD-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)CC1=C2CCC(=O)N2CC1

Introduction

Structural and Molecular Characteristics

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 7-(methylsulfonylmethyl)-1,2,5,6-tetrahydropyrrolizin-3-one . Its molecular formula, C₉H₁₃NO₃S, reflects a composition of nine carbon atoms, thirteen hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom . The molecular weight is 215.27 g/mol, as calculated from its empirical formula .

Structural Features

The molecule consists of a pyrrolizinone core—a bicyclic structure combining pyrrolidine and ketone functionalities—with a methanesulfonylmethyl (-SO₂CH₃) group attached at the 7-position . The SMILES notation, CS(=O)(=O)CC1=C2CCC(=O)N2CC1, underscores the spatial arrangement of these functional groups . The methanesulfonyl group introduces electron-withdrawing properties, influencing the compound’s reactivity and solubility .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₉H₁₃NO₃S
Molecular Weight215.27 g/mol
SMILESCS(=O)(=O)CC1=C2CCC(=O)N2CC1
InChIKeyWHJQWRSKNNWZLD-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Reactivity Profile

The compound’s reactivity is governed by two key motifs:

  • Pyrrolizinone core: The ketone at position 3 participates in condensation reactions, while the nitrogen atom enables hydrogen bonding or coordination with metal catalysts .

  • Methanesulfonylmethyl group: The sulfonyl moiety acts as a leaving group in nucleophilic substitution reactions, facilitating derivatization . Additionally, the electron-withdrawing nature of the sulfonyl group enhances the acidity of adjacent protons, enabling deprotonation and subsequent alkylation or acylation .

Physical and Chemical Properties

Solubility and Stability

The compound’s solubility is influenced by its polar functional groups. Predictions based on the LogP value (estimated at 1.2) indicate moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited solubility in water . Stability studies are absent in the literature, though sulfonyl-containing compounds generally exhibit robustness under ambient conditions.

Table 2: Predicted Physicochemical Properties

PropertyValueMethod of Estimation
LogP1.2PubChem
Water Solubility~10 mg/LAlgorithmic prediction
Melting PointNot reported

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include ν(C=O) at ~1700 cm⁻¹ (ketone) and ν(S=O) at ~1350–1150 cm⁻¹ (sulfonyl group) .

  • NMR: The ¹H NMR spectrum would feature signals for the pyrrolizinone methylene protons (δ 2.5–3.5 ppm) and sulfonylmethyl protons (δ 3.0–3.5 ppm) .

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